![molecular formula C15H15NO2 B14778105 Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can facilitate hydrophobic interactions.
Comparación Con Compuestos Similares
5’-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but lacks the methyl ester group.
2-Methyl-5-aminophenol: Contains an amino and hydroxyl group on a benzene ring, but lacks the biphenyl structure.
Benzimidazole derivatives: Share some pharmacological properties but have a different core structure.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 4-amino-2-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-5-3-4-6-12(10)14-9-11(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
Clave InChI |
QNFUDBSGMWDJPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


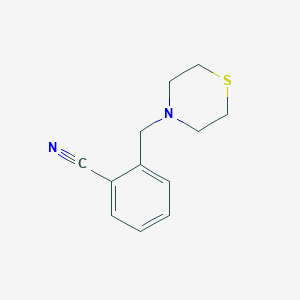
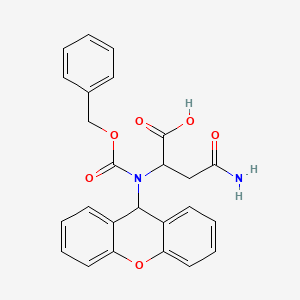
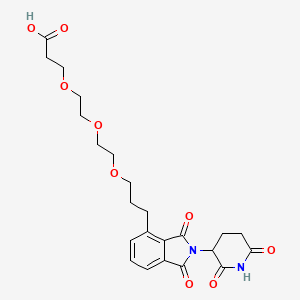

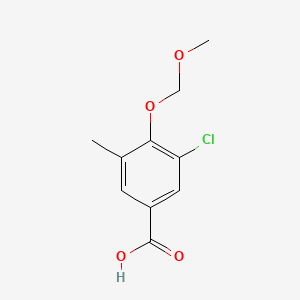
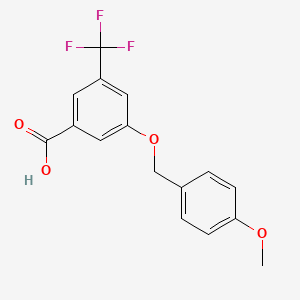
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)


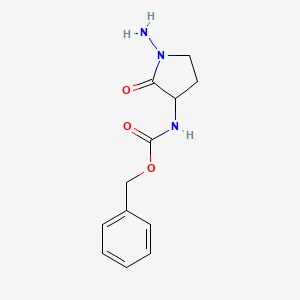
![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

